molecular formula C16H10N2O6 B11706909 methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11706909
M. Wt: 326.26 g/mol
InChI Key: VDOJBJNUQWTLHR-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The nitro group and isoindole ring play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Methyl 2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
  • Methyl 2-(3-aminophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

Methyl 2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

methyl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C16H10N2O6/c1-24-16(21)9-5-6-12-13(7-9)15(20)17(14(12)19)10-3-2-4-11(8-10)18(22)23/h2-8H,1H3

InChI Key

VDOJBJNUQWTLHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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